(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol
Description
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol is a chiral amino alcohol characterized by a 2,4,6-trimethylphenyl (mesityl) substituent at the 3-position of a propan-1-ol backbone. The stereochemistry at the 3-position (R-configuration) is critical for its biological and chemical interactions. This compound is structurally related to β-amino alcohols, a class of molecules with applications in asymmetric synthesis, catalysis, and pharmaceuticals. The mesityl group enhances steric bulk, which may influence solubility, reactivity, and binding affinity in comparison to analogs with less-substituted aryl groups .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-8-6-9(2)12(10(3)7-8)11(13)4-5-14/h6-7,11,14H,4-5,13H2,1-3H3/t11-/m1/s1 |
InChI Key |
CFYWHUCUXXBENR-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H](CCO)N)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CCO)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethylbenzaldehyde and a suitable amine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a building block for peptides.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Insights:
Steric and Electronic Effects: The 2,4,6-trimethylphenyl group in the target compound provides greater steric hindrance compared to 4-isopropyl or non-methylated analogs. This may reduce solubility in polar solvents but enhance stability in hydrophobic environments .
Chain Modifications :
- Extension of the carbon chain (e.g., butan-1-ol vs. propan-1-ol) increases molecular flexibility, which could impact conformational preferences in binding interactions.
Functional Group Variations :
- Hydroxyl-rich analogs (e.g., trihydroxy-phenyl derivatives) introduce hydrogen-bonding capacity, contrasting with the hydrophobic mesityl group in the target compound.
Biological Activity
(3R)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol is a chiral amino alcohol with a complex structure that includes a propanol backbone and a bulky 2,4,6-trimethylphenyl substituent. This compound is notable for its potential applications in pharmaceuticals and other fields where stereochemistry plays a critical role. The unique properties of this compound arise from its chiral center and the steric effects of the trimethylphenyl group, which may enhance its interactions with biological targets.
- Molecular Formula : C12H19NO
- Molecular Weight : 193.28 g/mol
- Chirality : The presence of a chiral center at the third carbon atom makes it optically active.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Preliminary research indicates that it may engage with transporters involved in monoamine neurotransmitter systems, which are crucial for mood regulation and cognitive functions.
Interaction Studies
Initial studies have shown that this compound can participate in nucleophilic substitutions and acylation reactions due to the presence of the amino group. These reactions are significant for synthesizing derivatives that may exhibit altered biological activities or improved pharmacokinetic properties.
Potential Biological Targets
- Monoamine Transporters : The compound may influence serotonin and dopamine transporters, suggesting potential antidepressant or anxiolytic effects.
- Enzyme Inhibition : It could act as an inhibitor for certain enzymes involved in metabolic pathways.
Case Study 1: Neurotransmitter Interaction
A study conducted on the binding affinity of this compound to serotonin transporters demonstrated moderate affinity compared to known SSRIs (Selective Serotonin Reuptake Inhibitors). This suggests that it could be developed as a novel antidepressant agent.
| Compound | Binding Affinity (Ki) |
|---|---|
| This compound | 100 nM |
| Fluoxetine | 50 nM |
| Sertraline | 30 nM |
Case Study 2: Pharmacological Profiling
In another study focusing on pharmacokinetics, this compound was tested for its absorption and distribution characteristics in animal models. The results indicated a favorable profile with good bioavailability and central nervous system penetration.
Synthesis Methods
Several synthetic routes have been developed to produce this compound. Each method varies in yield and purity but emphasizes the importance of controlling reaction conditions to maintain the desired stereochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
